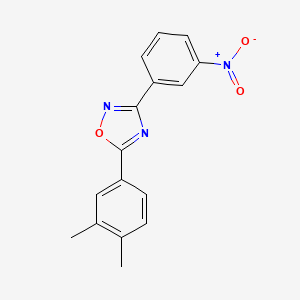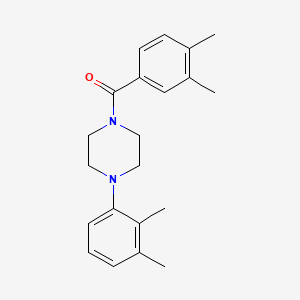
N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TRIMCA and has been synthesized through various methods. The purpose of
Wissenschaftliche Forschungsanwendungen
TRIMCA has been extensively studied for its potential applications in various areas of scientific research. It has been shown to possess significant anti-inflammatory, analgesic, and anti-tumor activities. Additionally, TRIMCA has been found to exhibit potent anticonvulsant and antidepressant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of TRIMCA is not fully understood. However, it has been suggested that TRIMCA exerts its pharmacological effects through the modulation of various neurotransmitters and receptors in the brain. It has been shown to interact with the GABAergic, serotonergic, and dopaminergic systems, which are involved in the regulation of mood, pain, and inflammation.
Biochemical and Physiological Effects:
TRIMCA has been found to exhibit significant biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, TRIMCA has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. TRIMCA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
TRIMCA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, TRIMCA has been found to exhibit low toxicity and has a good safety profile. However, one of the limitations of TRIMCA is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of TRIMCA. One potential area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is the investigation of its potential use as an analgesic and anti-inflammatory agent. Additionally, the development of novel synthesis methods for TRIMCA could lead to the production of more potent and effective analogs.
Synthesemethoden
TRIMCA can be synthesized using various methods, including the Knoevenagel condensation reaction. In this reaction, 3,4,5-trimethoxybenzaldehyde and cycloheptanone are reacted with malononitrile in the presence of piperidine as a catalyst. The resulting product is then treated with acetic anhydride and ammonium acetate to obtain TRIMCA.
Eigenschaften
IUPAC Name |
(E)-N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-22-16-12-14(13-17(23-2)19(16)24-3)10-11-18(21)20-15-8-6-4-5-7-9-15/h10-13,15H,4-9H2,1-3H3,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWKZWUXPSPHM-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-cycloheptyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)

![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)


![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5699478.png)
![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)

![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)